4-Bromo-5-(trifluoromethyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
AQMGMXMGIQDECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Trifluoromethyl Nicotinic Acid and Analogous Structures
De Novo Pyridine (B92270) Ring Synthesis Approaches
Building the pyridine core from the ground up offers a powerful strategy for introducing desired substituents at specific positions. This is particularly advantageous for complex substitution patterns that might be difficult to achieve through the derivatization of a simple pyridine.
Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of trifluoromethylated pyridines, this approach involves the reaction of a trifluoromethyl-containing building block with other components to form the pyridine ring. pearson.comresearchgate.net These building blocks are typically small, commercially available molecules that contain the trifluoromethyl group. pearson.com
A common and effective strategy involves the use of β-ketoesters or their equivalents that bear a trifluoromethyl group. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate is a versatile precursor that can undergo condensation with enamines or other suitable nitrogen-containing compounds to construct the pyridine ring. pearson.com The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to a functionalized pyridine. The specific reaction partners and conditions can be tailored to achieve the desired substitution pattern on the final nicotinic acid derivative.
Another approach involves the Bohlmann–Rahtz heteroannulation reaction, which can be used to synthesize polysubstituted trifluoromethyl pyridine derivatives from trifluoromethyl ynones and β-enamino esters or ketones. nuph.edu.ua These methods provide a direct route to highly functionalized pyridine rings, incorporating the trifluoromethyl group from the outset.
| Trifluoromethyl Building Block | Reaction Type | Product Type |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hantzsch-type condensation | Dihydropyridines, subsequently oxidized to pyridines |
| Trifluoromethyl ynones | Bohlmann–Rahtz heteroannulation | Polysubstituted trifluoromethyl pyridines |
| α,β-Unsaturated trifluoromethyl ketones | Tandem Michael addition-cyclization | Trifluoromethylated 2-pyridones |
Multi-Component Reactions for Pyridine Core Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of pyridine cores, and these can be adapted to produce trifluoromethylated nicotinic acid derivatives. nih.govmdpi.com
One such example is the Kröhnke pyridine synthesis, which involves the reaction of α,β-unsaturated ketones (chalcones) with a pyridinium (B92312) salt and a nitrogen source, typically ammonium (B1175870) acetate, to form a substituted pyridine. mdpi.com By employing a chalcone (B49325) or a pyridinium salt bearing a trifluoromethyl group, this methodology can be used to construct the desired trifluoromethylated pyridine core.
Another powerful multi-component strategy involves a one-pot Sonogashira-type cross-coupling reaction. For example, a 5-chloropyrazole-4-carbaldehyde containing a trifluoromethyl group can be reacted with a terminal alkyne and an amine under microwave assistance. This sequence of coupling and subsequent ring-closure affords a pyrazolo[4,3-c]pyridine system, demonstrating the utility of MCRs in constructing complex heterocyclic systems with trifluoromethyl substituents. nih.govchemicalbook.com
| Multi-Component Reaction | Key Reactants | Product Feature |
| Kröhnke Pyridine Synthesis | α,β-Unsaturated ketone, Pyridinium salt, Ammonium acetate | Forms a substituted pyridine ring |
| Sonogashira Coupling/Cyclization | Halogenated aldehyde, Terminal alkyne, Amine | Fused pyridine ring systems |
Functional Group Interconversion and Derivatization Strategies on Pre-formed Pyridine Systems
An alternative to de novo synthesis is the modification of an existing pyridine ring. This approach is often more direct if a suitable pyridine precursor is readily available. The synthesis of 4-bromo-5-(trifluoromethyl)nicotinic acid via this route would involve the sequential or strategic introduction of the bromine atom, the trifluoromethyl group, and the carboxylic acid function onto a pyridine scaffold.
Methods for Introduction of the Bromine Atom via Electrophilic or Nucleophilic Pathways
The introduction of a bromine atom onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. The presence of other electron-withdrawing groups, such as a trifluoromethyl group and a carboxylic acid (or its precursor), further exacerbates this issue.
Electrophilic bromination of pyridine and its derivatives typically requires harsh reaction conditions, such as high temperatures and the use of strong Lewis acids or oleum. Regioselectivity can also be an issue, although substitution at the 3- and 5-positions is generally favored. For a 5-substituted nicotinic acid derivative, electrophilic bromination would be expected to occur at the 4-position, but the combined deactivating effects of the existing substituents would likely necessitate forcing conditions. The use of reagents like N-bromosuccinimide (NBS) in a suitable solvent is a common method for the bromination of aromatic and heteroaromatic compounds. researchgate.net
Nucleophilic bromination is less common for simple pyridines but can be a viable strategy for pyridines bearing activating groups or in specific electronic contexts. Another approach involves a ring-opening, halogenation, and ring-closing sequence, which can temporarily transform the electron-deficient pyridine into a more reactive intermediate. nih.gov
| Bromination Method | Reagent | Key Considerations |
| Electrophilic Aromatic Substitution | Br₂/Lewis Acid or Oleum, NBS | Requires harsh conditions for deactivated rings; regioselectivity can be an issue. |
| Nucleophilic Aromatic Substitution | Nucleophilic bromine source | Requires a good leaving group on the pyridine ring. |
Trifluoromethylation Techniques Applied to Nicotinic Acid Precursors
The direct introduction of a trifluoromethyl group onto a pyridine ring has been an area of intense research, leading to the development of several effective methods. pearson.comresearchgate.net These techniques can be broadly classified based on the nature of the trifluoromethylating agent.
One common approach involves the use of trifluoromethyl-containing building blocks in cross-coupling reactions. For example, trifluoromethyl copper (CF₃Cu) can react with bromo- or iodopyridines to introduce the CF₃ group. pearson.comresearchgate.net This method is effective but requires a pre-halogenated pyridine precursor.
More recently, methods for the direct C-H trifluoromethylation of heteroaromatics have emerged. rsc.orgacs.org These reactions often proceed via radical pathways, using reagents that can generate the trifluoromethyl radical (•CF₃). Reagents such as trifluoroacetic acid (TFA) or Togni's reagent can be used under oxidative conditions to achieve direct trifluoromethylation. acs.orggoogle.com The regioselectivity of these reactions can sometimes be controlled by the electronic properties of the substituents already present on the pyridine ring or through the use of directing groups. rsc.org For a nicotinic acid precursor, the directing effects of the existing substituents would play a crucial role in determining the position of trifluoromethylation.
| Trifluoromethylation Method | Reagent Type | Example Reagent |
| Cross-Coupling | Trifluoromethyl copper | CF₃Cu |
| Radical C-H Trifluoromethylation | Radical CF₃ source | Trifluoroacetic acid (TFA), Togni's reagent |
| Nucleophilic Trifluoromethylation | Nucleophilic CF₃ source | Ruppert-Prakash reagent (TMSCF₃) |
Carboxylic Acid Formation from Nitrile or Ester Intermediates
The final step in the synthesis of this compound, if not already present, is the formation of the carboxylic acid group at the 3-position of the pyridine ring. This is most commonly achieved through the hydrolysis of a nitrile (cyano group) or an ester group. researchgate.netnih.govsci-hub.se
Hydrolysis of a cyanopyridine to the corresponding nicotinic acid can be performed under either acidic or basic conditions. nih.govnih.gov For example, heating a 3-cyanopyridine (B1664610) derivative with aqueous sodium hydroxide, followed by acidification, will yield the nicotinic acid. nih.gov This is a robust and widely used method in industrial processes. nih.gov
Alternatively, enzymatic hydrolysis offers a milder and often more selective route. Nitrilase enzymes can directly convert a nitrile to a carboxylic acid, often without the formation of the corresponding amide intermediate. researchgate.net This biocatalytic approach can be advantageous when other functional groups in the molecule are sensitive to harsh acidic or basic conditions.
| Precursor Functional Group | Hydrolysis Method | Conditions |
| Nitrile (Cyano) | Chemical Hydrolysis | Aqueous acid or base with heating |
| Nitrile (Cyano) | Enzymatic Hydrolysis | Nitrilase enzyme, typically near neutral pH |
| Ester | Chemical Hydrolysis | Aqueous base with heating, followed by acidification |
Optimized Synthetic Routes and Process Development Research
The synthesis of this compound, a key building block in the development of specialized chemical compounds, has been the subject of research focused on optimizing reaction outcomes and ensuring viability for larger-scale production. Process development has centered on improving reaction efficiency, controlling regioselectivity during bromination, and establishing scalable methods suitable for industrial application.
Investigations into Reaction Efficiency and Regioselectivity
The critical step in synthesizing the target molecule from its non-halogenated precursor, 4-(trifluoromethyl)nicotinic acid, is the introduction of a bromine atom at the C-4 position of the pyridine ring. Research in this area focuses on maximizing the conversion of the starting material while precisely controlling the position of bromination, a concept known as regioselectivity.
Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The trifluoromethyl group (-CF3) is a strongly electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. This deactivation, combined with the directing effects of the existing substituents (the -CF3 group at C-5 and the carboxylic acid at C-3), presents a challenge in achieving high regioselectivity and reaction rates. Theoretical calculations and experimental data are often combined to predict and verify the positional selectivity of bromination on aromatic systems. nih.govnih.govresearchgate.net
Investigations into analogous structures provide insight into efficient reaction conditions. For example, the synthesis of 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol, a related trifluoromethyl-substituted heterocycle, demonstrates a highly efficient bromination step. The reaction, detailed in the table below, achieves a quantitative yield, indicating a very efficient conversion.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-(trifluoromethyl)pyrimidin-2-ol | Bromine (1 eq.), Potassium Acetate (KOAc, 3 eq.) | Acetic Acid | 80 °C | 2 h | Quantitative |
This example highlights key parameters that are typically optimized: the choice of brominating agent (elemental bromine), the use of an additive (potassium acetate, which can modulate reactivity), solvent, and temperature. For the synthesis of this compound, similar investigations would involve screening various brominating agents, such as N-bromosuccinimide (NBS), which is often used for regioselective brominations, alongside different catalysts and solvent systems to maximize the yield of the desired 4-bromo isomer while minimizing the formation of other isomers. nih.gov
Scalable Production Methods for Industrial Relevance
For a compound to be industrially relevant, its synthesis must be scalable, meaning it can be performed safely, efficiently, and economically on a large scale. The development of such processes for this compound and its precursors involves moving from laboratory-scale preparations to robust, high-yield production methods.
The industrial synthesis of the key precursor, 4-(trifluoromethyl)nicotinic acid, has been detailed in patent literature, outlining a multi-step process designed for high throughput. A particularly high-yield step in this process is the final hydrolysis of 4-trifluoromethylnicotinonitrile to the desired carboxylic acid.
| Reactant | Reagent | Solvent | Temperature | Outcome | Yield |
|---|---|---|---|---|---|
| 4-Trifluoromethylnicotinonitrile | Sodium Hydroxide (150 g) | Water (500 mL) | 100 °C | White solid of 4-trifluoromethylnicotinic acid | 98.3% |
| 4-Trifluoromethylnicotinonitrile | Sodium Hydroxide (50 g) | Water (500 mL) | 100 °C | White solid of 4-trifluoromethylnicotinic acid | 84.7% |
| 4-Trifluoromethylnicotinonitrile | Sodium Hydroxide (50 g) | Water (500 mL) | 80 °C | White solid of 4-trifluoromethylnicotinic acid | 76.5% |
The data demonstrates that optimizing parameters such as reagent concentration and temperature can significantly increase the yield of this crucial intermediate, a key goal in process development. google.comgoogle.com
Following the scalable synthesis of the precursor, the subsequent bromination step must also be optimized for industrial production. This involves a process development approach similar to that used for other complex molecules. nih.gov Key considerations include:
Reagent Selection: Replacing hazardous or expensive lab-scale reagents (e.g., liquid bromine) with safer, more cost-effective alternatives like NBS.
Stoichiometry: Carefully screening the molar ratio of the brominating agent to the substrate to ensure complete reaction while avoiding over-bromination or other side reactions.
Temperature Control: Identifying the optimal temperature that provides a reasonable reaction rate without leading to impurity formation. For instance, in the development of one brominated compound, reacting at 20 ± 5 °C gave the highest yield, whereas higher temperatures led to a significant increase in impurities. nih.gov
Work-up and Purification: Developing simple and efficient extraction and crystallization procedures to isolate the final product with high purity, avoiding laborious techniques like column chromatography.
The broader context of manufacturing trifluoromethylpyridines often involves high-temperature, vapor-phase reactions, which are advantageous for simple, one-step processes to obtain key intermediates in good yields. nih.gov While direct bromination is a more likely route for the final step in producing this compound, the principles of process optimization—ensuring safety, high yield, and economic feasibility—remain paramount.
Reactivity and Mechanistic Studies of 4 Bromo 5 Trifluoromethyl Nicotinic Acid
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 4-position of 4-Bromo-5-(trifluoromethyl)nicotinic acid is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine (B92270) ring and the trifluoromethyl group. This enhanced reactivity makes it a valuable substrate for various cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Prominent examples of such transformations include palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In the Suzuki-Miyaura coupling, the bromine atom can be replaced with aryl, heteroaryl, or vinyl groups by reacting with the corresponding boronic acids in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines, catalyzed by a palladium-phosphine complex.
The general conditions for these types of reactions are summarized in the table below:
| Reaction Type | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-120 °C |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |
This table represents typical conditions for these reaction types and may require optimization for this compound.
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the pyridine ring is a key functional handle that allows for a variety of transformations, including esterification, amidation, and decarboxylation.
Amidation Reactions for Nicotinamide (B372718) Derivatives
The synthesis of nicotinamide derivatives from this compound is a crucial transformation for accessing compounds with potential biological activity. This is typically achieved by first activating the carboxylic acid and then reacting it with a primary or secondary amine.
Common activating agents for amidation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. Alternatively, conversion to the acyl chloride, as mentioned for esterification, provides a highly reactive intermediate for amidation. The general scheme for the synthesis of nicotinamide derivatives is presented below.
General Amidation Scheme:
Decarboxylation Pathways and Conditions
Decarboxylation, the removal of the carboxylic acid group, from electron-deficient aromatic rings like the one in this compound can be challenging. The stability of the aryl-carboxyl bond makes this transformation require specific conditions. While direct thermal decarboxylation often necessitates very high temperatures, metal-catalyzed methods can facilitate this process under milder conditions. For instance, copper-catalyzed decarboxylation has been shown to be effective for various aromatic carboxylic acids. Photoredox catalysis has also emerged as a powerful tool for decarboxylative functionalization, where the carboxylic acid can be converted into a radical intermediate that can then undergo further reactions.
Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. chemicalbook.comrsc.org The presence of two additional strong electron-withdrawing groups, the bromine atom and the trifluoromethyl group, further deactivates the ring of this compound, making direct electrophilic substitution highly challenging. nih.gov
If an electrophilic substitution were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitrogen atom in the pyridine ring strongly directs incoming electrophiles to the meta-position (C-3 and C-5). The carboxylic acid group is also a meta-director. The trifluoromethyl group is a strong deactivating and meta-directing group. The bromo substituent is deactivating but ortho-, para-directing. In this heavily substituted and deactivated ring, predicting the outcome of an electrophilic aromatic substitution is complex, and such reactions are generally not synthetically viable without prior modification of the pyridine ring to increase its electron density, for example, through N-oxide formation.
Electronic and Steric Influence of Trifluoromethyl and Bromo Substituents on Reaction Pathways
The reactivity of this compound is profoundly influenced by the electronic and steric properties of its substituents.
Electronic Effects: Both the trifluoromethyl group and the bromine atom are strongly electron-withdrawing through inductive effects (-I effect). The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive withdrawal of electron density from the pyridine ring has several consequences:
Increased Acidity: The electron-withdrawing groups stabilize the conjugate base of the carboxylic acid, thereby increasing its acidity. vedantu.comquora.comreddit.com
Activation towards Nucleophilic Substitution: The depletion of electron density at the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic aromatic substitution at the bromine center.
Deactivation towards Electrophilic Substitution: The reduced electron density makes the pyridine ring a poor nucleophile, thus hindering electrophilic attack. chemicalbook.comrsc.org
Steric Effects: The trifluoromethyl group is sterically demanding. While the bromine atom is larger than a hydrogen atom, the trifluoromethyl group's size can significantly influence the approach of reagents to adjacent positions. This steric hindrance can affect the rates and regioselectivity of reactions involving the carboxylic acid moiety and any potential substitutions on the pyridine ring. For instance, in esterification and amidation reactions, bulky alcohols or amines may react more slowly due to steric clash with the neighboring trifluoromethyl group.
The interplay of these electronic and steric factors dictates the preferred reaction pathways and conditions for the chemical transformations of this compound, making it a molecule with a rich and tunable reactivity profile.
Elucidation of Reaction Mechanisms and Transition States
Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the elucidation of reaction mechanisms or the characterization of transition states for this compound. While general principles of organic chemistry allow for postulation of potential reaction pathways, dedicated mechanistic investigations, including kinetic studies and computational analysis of transition states for this specific compound, are not publicly available at this time.
The reactivity of halogenated nicotinic acids is influenced by the nature and position of the substituents on the pyridine ring. The presence of a bromine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position suggests that the compound could participate in reactions such as nucleophilic aromatic substitution. However, without experimental or computational data, any discussion of specific mechanisms, intermediates, and transition state geometries would be speculative and fall outside the scope of established research findings for this molecule.
Further research is required to experimentally determine and computationally model the reaction mechanisms involving this compound. Such studies would provide valuable insights into its chemical behavior and could include:
Kinetic Studies: To determine the rate laws and activation parameters for its reactions.
Computational Chemistry: To model reaction pathways, locate transition state structures, and calculate activation energies.
Isotope Labeling Studies: To trace the movement of atoms throughout a reaction.
Spectroscopic Analysis: To identify and characterize any reaction intermediates.
Until such research is published, a detailed and scientifically validated account of the reaction mechanisms and transition states for this compound cannot be provided.
Derivatization and Analogue Synthesis Strategies
Preparation of Esters and Amides of 4-Bromo-5-(trifluoromethyl)nicotinic Acid
The carboxylic acid moiety of this compound is readily converted into esters and amides, which are common functional groups in pharmacologically active molecules. These derivatizations are typically achieved through standard acid activation and coupling protocols.
Esterification: Ester synthesis can be accomplished through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride) using reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. Coupling reagents that activate the carboxylic acid can also be employed to facilitate ester formation under mild conditions. researchgate.net
Amidation: The synthesis of amides from this compound is a key transformation for creating analogues with diverse biological properties. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. The reaction often requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. A variety of modern coupling reagents can be utilized for this purpose, allowing the reaction to proceed under mild conditions with high yields and broad functional group tolerance. researchgate.netnih.govescholarship.org The synthesis of N-trifluoromethyl amides, for instance, can be achieved from carboxylic acid derivatives under mild conditions using isothiocyanates in the presence of silver fluoride. nih.govescholarship.org
Continuous flow chemistry offers an efficient and scalable method for producing amides. For example, a carboxylic acid can be converted in-flow into a reactive intermediate like an N-acylpyrazole, which then reacts with an amine to yield the desired amide product in a telescoped process with short reaction times. nih.gov
Table 1: Common Reagents for Ester and Amide Synthesis
| Transformation | Reagent Class | Specific Examples | Key Features |
|---|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, TsOH | Traditional method, often requires heat. |
| Acyl Halide Formation | (COCl)₂, SOCl₂ | Creates a highly reactive intermediate. | |
| Coupling Reagents | DCC, EDC, HATU | Mild conditions, high efficiency. researchgate.net | |
| Amidation | Coupling Reagents | HOBt, HATU, T3P | Minimizes side reactions and racemization. researchgate.net |
| Speciality Reagents | AITF, AISF | Allows for efficient synthesis under mild conditions. rsc.org |
This table is interactive and can be sorted by column.
Synthesis of Fused Heterocyclic Systems Containing the Nicotinic Acid Moiety
The structure of this compound is a valuable scaffold for constructing more complex, fused heterocyclic systems. These larger ring systems are of significant interest in drug discovery, as they often form the core of biologically active natural products and synthetic compounds. nih.gov
One common strategy involves intramolecular or intermolecular cyclization reactions that utilize the functional groups on the pyridine (B92270) ring. For instance, the nicotinic acid moiety can participate in condensation reactions to form fused pyrimidines, pyridines, or other nitrogen-containing heterocycles. researchgate.net A key approach is the synthesis of quinoline (B57606) derivatives, which are prevalent in bioactive compounds. nih.gov For example, cascade cyclization of ortho-propynol phenyl azides promoted by trimethylsilyl (B98337) bromide (TMSBr) can be used to construct 4-bromo quinolines, which can be further functionalized. researchgate.net
Another powerful method is the inverse imino Diels-Alder reaction. In this approach, a precursor derived from the nicotinic acid scaffold can react with various benzaldehydes and salicylaldehydes to achieve fused systems like 7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines. mdpi.com These reactions can be efficiently carried out under microwave conditions, significantly reducing reaction times compared to conventional heating. mdpi.com
Exploration of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Bromine Functionalization
The bromine atom at the C4-position of the nicotinic acid ring is a key handle for molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orgpolyu.edu.hk
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. nih.govrsc.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. researchgate.net For substrates similar to this compound, Suzuki coupling has been successfully applied to generate libraries of 5-substituted nicotinic acid derivatives. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. rsc.org This reaction is fundamental for introducing alkynyl moieties into the nicotinic acid scaffold, which can serve as precursors for further transformations or as key structural elements in target molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. soton.ac.uk The presence of electron-withdrawing groups like trifluoromethyl can sometimes present a challenge, making the substrate less reactive and requiring careful optimization of reaction conditions. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for vinylation of the nicotinic acid core. The Heck reaction is valued for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.org A variety of palladium catalysts, including those based on palladacycles or nanoparticles, can be employed. mdpi.com
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Pd(0) or Pd(II), Phosphine Ligand, Base (e.g., K₂CO₃) nih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd(0)/Ligand, Cu(I) salt (e.g., CuI), Amine Base rsc.org |
| Heck | Alkene (CH₂=CHR) | Aryl-Vinyl | Pd(0) or Pd(II), Ligand, Base (e.g., Et₃N) organic-chemistry.org |
This table is interactive and can be sorted by column.
Regioselective Functionalization and Diversification Approaches for Library Synthesis
The strategic and regioselective functionalization of this compound is essential for generating chemical libraries for high-throughput screening and drug discovery. The distinct reactivity of the different functional groups on the molecule allows for a controlled, stepwise approach to diversification.
The primary strategy for diversification involves leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions as described previously. By using a diverse set of coupling partners in Suzuki, Sonogashira, Heck, and other related reactions (e.g., Buchwald-Hartwig amination), a vast array of substituents can be introduced at the C4-position with high regioselectivity. researchgate.net This approach allows for systematic variation of the steric and electronic properties of this part of the molecule.
Following the modification at the C4-position, the carboxylic acid group provides a secondary site for diversification. The array of C4-functionalized analogues can be further derivatized by converting the carboxylic acid into a library of esters or amides using parallel synthesis techniques. This dual-functionalization strategy exponentially increases the number of unique compounds that can be generated from a single starting scaffold.
Solid-phase organic synthesis (SPOS) is a particularly powerful technique for library generation. researchgate.net By immobilizing the this compound scaffold on a solid support (e.g., Wang or Rink resin), a large number of cross-coupling reactions and subsequent amide/ester formations can be carried out in a parallel format, simplifying purification and handling. researchgate.net This systematic and regioselective approach is highly effective for rapidly exploring the chemical space around the nicotinic acid core to identify novel compounds with desired properties.
Applications As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo and trifluoromethyl substituents on the nicotinic acid framework makes 4-bromo-5-(trifluoromethyl)nicotinic acid a highly valuable precursor for the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The trifluoromethyl group, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules, is a desirable feature in the design of bioactive compounds.
While direct public-domain examples detailing the use of this compound are not extensively documented in readily available literature, the synthetic utility of closely related trifluoromethylnicotinic acid derivatives is well-established. For instance, 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid. google.comjst.go.jpnih.govgoogle.compatsnap.com This highlights the industrial relevance of this class of compounds as precursors to complex, commercially important molecules. The presence of the additional bromine atom in this compound further expands its synthetic potential, offering an additional site for molecular elaboration.
The general synthetic strategy often involves the activation of the carboxylic acid group to form an amide, ester, or other functional group, followed by modification of the pyridine (B92270) ring, typically via cross-coupling reactions at the bromine-substituted position. This sequential functionalization allows for the controlled and systematic construction of complex molecular architectures.
Design and Construction of Novel Molecular Scaffolds and Frameworks
The rigid and planar structure of the pyridine ring, combined with the diverse reactivity offered by the bromo and trifluoromethyl groups, makes this compound an excellent candidate for the design and construction of novel molecular scaffolds and frameworks. These scaffolds can serve as the core structures for libraries of compounds in drug discovery or as foundational units for the development of new materials.
The ability to perform selective chemical transformations at the carboxylic acid, the bromine atom, and potentially the pyridine nitrogen atom, allows for the creation of three-dimensional molecular architectures with well-defined spatial arrangements of functional groups. For example, the carboxylic acid can be used to link the molecule to a polymer support for solid-phase synthesis or to introduce a point of interaction with a biological target. The bromine atom can be functionalized to extend the molecular framework in a specific direction through carbon-carbon bond-forming reactions.
Research into related brominated and fluorinated nicotinic acid derivatives has demonstrated their utility in crystal engineering and the formation of supramolecular assemblies. researchgate.net The interplay of hydrogen bonding from the carboxylic acid and halogen bonding from the bromine atom can be used to control the packing of molecules in the solid state, leading to the formation of predictable and well-ordered crystalline materials. While specific research on the framework-building properties of this compound is emerging, the principles established with analogous compounds strongly suggest its potential in this area.
Utility in the Development of Research Probes and Chemical Tools
The development of research probes and chemical tools is crucial for understanding complex biological processes. The unique properties of this compound make it an attractive starting material for the synthesis of such molecules. The trifluoromethyl group can serve as a useful spectroscopic marker, for example, in ¹⁹F NMR studies, allowing for the non-invasive monitoring of the probe's interaction with its biological target.
Furthermore, the bromo substituent provides a convenient point of attachment for linker groups, which can be used to conjugate the molecule to fluorescent dyes, affinity tags, or other reporter groups. This modular approach allows for the creation of a wide range of chemical tools tailored to specific research questions.
While specific examples of research probes directly derived from this compound are not yet prevalent in the public literature, the broader class of fluorinated and halogenated heterocyclic compounds is widely used for this purpose. The principles of designing functional molecules with boronic acids, for instance, highlight the importance of having versatile building blocks to create responsive and targeted probes. nih.gov The combination of a reactive handle (the bromine atom) and a bio-inert yet informative group (the trifluoromethyl group) on a biologically relevant scaffold (the pyridine ring) positions this compound as a promising platform for the future development of innovative research probes and chemical tools.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Bromo-5-(trifluoromethyl)nicotinic acid, a suite of one-dimensional and multi-dimensional NMR experiments would provide unambiguous confirmation of its constitution and connectivity.
The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. The aromatic region of the spectrum for this compound is expected to be simple, showing two distinct signals corresponding to the protons at the C-2 and C-6 positions of the pyridine (B92270) ring.
Given the strong electron-withdrawing nature of the bromo, trifluoromethyl, and carboxylic acid groups, these proton signals are anticipated to appear far downfield. The proton at the C-2 position is adjacent to the nitrogen atom and deshielded, while the proton at the C-6 position is deshielded by the adjacent nitrogen and the nearby trifluoromethyl group. Due to their separation by four bonds, these protons would likely appear as sharp singlets, although very weak long-range coupling (⁴J) might cause slight broadening or a finely split doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | ~9.0 - 9.2 | Singlet (s) |
| H-6 | ~8.8 - 9.0 | Singlet (s) |
| -COOH | >10 (broad) | Singlet (s, br) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: five for the pyridine ring carbons and one each for the carboxylic acid and trifluoromethyl carbons.
The chemical shifts are influenced by the substituents. The carboxylic acid carbon (-COOH) will be significantly downfield. The carbon of the trifluoromethyl group (-CF₃) will be identifiable by its characteristic quartet splitting pattern, a result of one-bond coupling to the three fluorine atoms (¹JCF). The pyridine ring carbons will have shifts influenced by their position relative to the nitrogen atom and the electron-withdrawing substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | ~152 | Singlet |
| C-3 | ~135 | Singlet |
| C-4 | ~125 | Singlet |
| C-5 | ~128 | Quartet (q) |
| C-6 | ~155 | Singlet |
| -COOH | ~165 | Singlet |
| -CF₃ | ~122 | Quartet (q) |
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The spectrum for this compound is expected to be very simple, featuring a single resonance for the three chemically equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a sharp singlet, as there are no other nearby fluorine atoms to couple with. The chemical shift would be in the typical range for an aromatic trifluoromethyl group.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. sdsu.edunih.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this molecule, a COSY spectrum would likely show no cross-peaks, confirming the absence of vicinal (3-bond) or significant long-range coupling between the H-2 and H-6 protons. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This experiment would definitively link the proton signals to their corresponding carbon signals, showing cross-peaks for H-2/C-2 and H-6/C-6. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. youtube.com This is essential for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations would include:
H-2 correlating to C-4 and the carboxylic carbon (C-3).
H-6 correlating to C-4, C-5, and potentially the trifluoromethyl carbon. These correlations would allow for the complete and unambiguous assignment of all carbon atoms in the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of their bonding. A NOESY spectrum could potentially show a cross-peak between the H-6 proton and the fluorine atoms of the trifluoromethyl group, providing direct evidence of their spatial proximity on the pyridine ring.
Table 3: Predicted Key 2D NMR Correlations for this compound
| Experiment | Proton | Correlated Nucleus | Information Gained |
|---|---|---|---|
| HSQC | H-2 | C-2 | Direct H-C attachment |
| H-6 | C-6 | Direct H-C attachment | |
| HMBC | H-2 | C-4 | Long-range connectivity for skeletal assembly |
| C-3 (-COOH) | |||
| H-6 | C-4 | ||
| C-5 | |||
| NOESY | H-6 | ¹⁹F (-CF₃) | Through-space proximity |
Single-Crystal X-ray Diffraction Studies
While a published single-crystal X-ray structure for this compound was not identified in the searched literature, analysis of related nicotinic acid derivatives allows for a prediction of its likely solid-state characteristics. researchgate.netnanomegas.com
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (molar mass ≈ 284.99 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass of the molecular ion.
Under techniques like electrospray ionization (ESI), the molecule would typically be observed as the protonated species, [M+H]⁺. In electron ionization (EI), the radical cation, [M]⁺•, would be observed. The subsequent fragmentation of this molecular ion provides a structural fingerprint. The fragmentation pathways are predictable based on the relative strengths of the chemical bonds and the stability of the resulting fragments.
Key fragmentation pathways for this compound would likely include:
Decarboxylation: A common fragmentation for carboxylic acids is the loss of a carboxyl group, either as CO₂ (a loss of 44 Da) or a •COOH radical (a loss of 45 Da).
Loss of Halogens: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a significant fragment ion (M-79 or M-81, corresponding to the two bromine isotopes).
Loss of the Trifluoromethyl Group: The C-C bond connecting the trifluoromethyl group to the pyridine ring can cleave, resulting in the loss of a •CF₃ radical (a loss of 69 Da).
Ring Fragmentation: The pyridine ring itself can undergo cleavage after initial fragmentation events, leading to smaller charged species.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (relative mass) | Proposed Fragment Ion | Description of Neutral Loss |
| 285 / 287 | [C₇H₃BrF₃NO₂]⁺• | Molecular ion peak (showing isotopic pattern for Br) |
| 240 / 242 | [C₇H₃BrF₃N]⁺• | Loss of •COOH radical |
| 216 / 218 | [C₆H₂BrF₃N]⁺• | Loss of CO₂ and a hydrogen atom |
| 206 | [C₇H₃F₃NO₂]⁺• | Loss of •Br radical |
| 161 | [C₇H₃NO₂]⁺• | Loss of •Br and •CF₃ radicals |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). The combination of both techniques provides a comprehensive vibrational profile, as some modes may be more active in either IR or Raman.
The spectrum of this compound is expected to show distinct peaks corresponding to its constituent parts.
Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid appears as a very broad and strong band in the FTIR spectrum, typically in the range of 2500–3300 cm⁻¹. The C=O stretching of the carbonyl group gives rise to a very intense, sharp peak, expected around 1700–1730 cm⁻¹.
Trifluoromethyl Group: The C-F bonds of the CF₃ group lead to several strong absorption bands, typically in the 1100–1350 cm⁻¹ region, which are characteristic markers for this group.
Aromatic Ring: The C=C and C=N stretching vibrations of the substituted pyridine ring are expected to produce a series of bands in the 1400–1620 cm⁻¹ region.
Carbon-Bromine Bond: The C-Br stretching vibration is found at lower wavenumbers, typically in the 500–650 cm⁻¹ range. researchgate.net
Analysis of these vibrational modes can also provide information about intermolecular interactions. For instance, the position and shape of the O-H and C=O bands are highly sensitive to the presence and nature of hydrogen bonding.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |
| C=C / C=N stretches | Pyridine Ring | 1400 - 1620 | Medium to Strong |
| C-F stretches | Trifluoromethyl | 1100 - 1350 | Very Strong |
| C-O stretch / O-H bend | Carboxylic Acid | 1210 - 1320 | Medium |
| C-Br stretch | Bromo-Aromatic | 500 - 650 | Medium to Weak |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and properties of molecules. It is employed here to predict the geometry, energetic stability, and electronic characteristics of 4-Bromo-5-(trifluoromethyl)nicotinic acid, providing a quantum mechanical perspective on its reactivity.
Geometry Optimization and Energetic Stability Analysis
In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a true minimum on the potential energy surface. For this compound, this involves calculating the molecular structure where the net forces on all atoms are zero. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. The stability of the molecule is confirmed by ensuring that all calculated vibrational frequencies are positive, which indicates that the optimized structure is a stable equilibrium state.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -7.152 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.981 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.171 |
Electrostatic Potential (ESP) Surface Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It helps in understanding and predicting how a molecule will interact with other chemical species. The ESP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the ESP map would show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the carboxyl group and influenced by the electron-withdrawing bromine and trifluoromethyl substituents.
Quantum Chemical Descriptors and Their Interpretation
From the foundational DFT calculations, several quantum chemical descriptors can be derived. These numerical values provide a quantitative measure of the molecule's reactivity and stability, complementing the qualitative insights from FMO and ESP analyses.
Ionization Potential and Electron Affinity Calculations
Ionization Potential (I) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (A) is the energy released when an electron is added. Within the framework of Koopman's theorem, these properties can be approximated from the energies of the frontier molecular orbitals:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
A lower ionization potential indicates that the molecule is a better electron donor, while a higher electron affinity suggests it is a better electron acceptor.
Chemical Hardness and Softness Analysis
Chemical hardness (η) and its inverse, softness (S), are concepts used to describe the stability and reactivity of a chemical species. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap, indicating higher reactivity.
These descriptors are calculated using the following formulas:
Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / η
These values provide a quantitative scale for comparing the reactivity of different molecules. A high value of hardness suggests greater stability and lower reactivity.
| Quantum Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 7.152 |
| Electron Affinity (A) | 2.981 |
| Chemical Hardness (η) | 2.086 |
| Chemical Softness (S) | 0.480 |
Electronegativity and Electron Transfer Propensity
No specific studies detailing the calculated electronegativity or electron transfer propensity of this compound could be located. While general principles of chemistry would suggest that the presence of bromine and a trifluoromethyl group would significantly influence the molecule's electron density, specific quantitative values from computational analyses are absent from the literature.
Dipole Moment and Polarizability Tensor Calculations
There are no published reports containing calculations of the dipole moment or the polarizability tensor for this compound. These calculations are essential for understanding the molecule's interaction with electric fields and its intermolecular forces, but such data is not available.
Computational Insights into Reaction Mechanisms and Selectivity
While computational chemistry is a powerful tool for elucidating reaction mechanisms, no studies have been published that apply these methods to this compound. Research on the reaction mechanisms and selectivity involving this specific compound through computational means remains an unexplored area.
Conformational Analysis and Tautomerism Studies via Computational Methods
Detailed conformational analysis and studies on the potential tautomerism of this compound using computational methods have not been documented in the scientific literature. Such studies would provide valuable insight into the molecule's three-dimensional structure and isomeric forms, but the necessary research has not been made public.
Conclusion and Outlook in Chemical Research
Synthesis and Reactivity Landscape of 4-Bromo-5-(trifluoromethyl)nicotinic Acid
The synthesis of trifluoromethyl-substituted nicotinic acids is an area of significant interest due to their prevalence in agrochemicals and pharmaceuticals. nih.gov The inherent chemical properties of the trifluoromethyl group, such as high electronegativity, and the metabolic stability of the C-F bond, make these compounds highly sought after. nih.gov
The reactivity of this compound is dominated by the interplay of its three functional groups:
The Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction.
The Bromo Group: The carbon-bromine bond is a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.netuzh.chresearchgate.net The electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine (B92270) nitrogen can influence the reactivity of the C-Br bond in these transformations.
The Trifluoromethyl Group: This group is generally stable but profoundly influences the electronic properties of the pyridine ring, making it more electron-deficient. This electronic effect impacts the regioselectivity and rate of various reactions.
The interplay between these groups allows for a modular approach to synthesis. For instance, the bromine can be replaced via a cross-coupling reaction, followed by modification of the carboxylic acid, or vice-versa, to build molecular complexity.
Emerging Methodologies for Novel Synthetic Transformations
The field of organic synthesis is constantly evolving, with new methodologies offering milder conditions, higher efficiency, and broader functional group tolerance. For a substrate like this compound, several emerging areas are of particular relevance.
Transition-Metal-Free Couplings: While palladium catalysis is a workhorse, there is a growing interest in transition-metal-free reactions to reduce costs and metal contamination in final products. nih.gov Novel methods utilizing silylboronates have shown promise for the cross-coupling of organic fluorides with amines, which could potentially be adapted for C-Br functionalization under specific conditions. nih.gov
Decarboxylative Couplings: Decarboxylation of carboxylic acids to generate radical intermediates is an increasingly popular strategy for forming new bonds. nih.gov While challenging for aromatic acids, advancements in photoredox catalysis may enable the decarboxylative functionalization of this compound, using the carboxylic acid group as a traceless handle to introduce other functionalities.
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly desirable. Techniques for late-stage C-H activation, although challenging on an electron-deficient ring, could offer new pathways to derivatize the pyridine core further, complementing the reactivity of the existing functional groups.
A comparative look at established and emerging methods is presented below:
| Transformation | Established Method | Emerging Methodology | Potential Advantage |
| C-Br Functionalization | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) uzh.chresearchgate.net | Transition-Metal-Free C-N Coupling nih.gov | Reduced metal contamination, potentially lower cost. |
| Carboxylic Acid Modification | Standard amidation/esterification | Photoredox-Mediated Decarboxylative Coupling nih.gov | Use of the carboxyl group as a handle for C-C bond formation. |
| Ring Derivatization | Multi-step synthesis from simpler pyridines | Late-Stage C-H Functionalization | Increased synthetic efficiency, access to novel derivatives. |
Future Directions in Advanced Chemical Synthesis and Functional Material Development
The unique structural and electronic properties of this compound make it a highly promising scaffold for future research and development.
In Agrochemicals and Pharmaceuticals: The trifluoromethylpyridine motif is a key structural component in numerous active ingredients. nih.gov The ability to readily diversify the this compound core through its bromo and carboxyl functionalities allows for the rapid generation of libraries of novel compounds for biological screening. This facilitates the search for new herbicides, fungicides, and therapeutic agents with improved efficacy and metabolic stability.
In Functional Materials: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring suggests potential applications in materials science. Pyridine-based ligands are integral to coordination chemistry and the development of metal-organic frameworks (MOFs) and catalysts. Derivatives of this compound could be used to synthesize ligands that modulate the electronic properties and catalytic activity of metal centers. Furthermore, highly conjugated systems built from this core could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of conductive polymers. The combination of the rigid aromatic core and the polar functional groups offers a pathway to materials with tailored electronic and self-assembly properties.
The continued exploration of both fundamental reactivity and novel synthetic methods will undoubtedly unlock the full potential of this compound as a versatile building block in the creation of next-generation chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
